Oxcarbazepine-D4 (Major)

説明

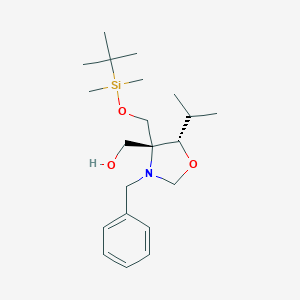

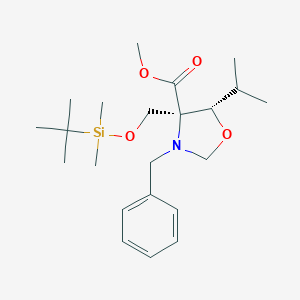

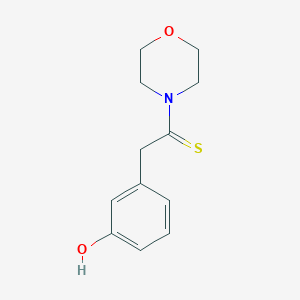

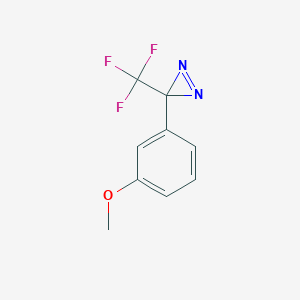

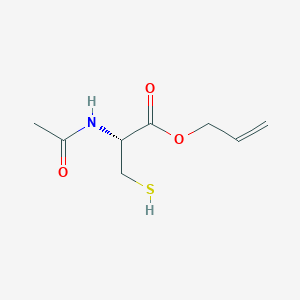

Oxcarbazepine-D4 (Major) is a dibenzoazepine derivative with a carbamoyl group at the ring nitrogen, substituted with an oxo group at C-4 of the azepeine ring . It is a keto derivative of Carbamazepine and is used as an anticonvulsant . It is available as a mixture of deuterated material .

Synthesis Analysis

Oxcarbazepine is a 10-keto derivative of carbamazepine, which came to the market in 2000 . The minor structural differences between oxcarbazepine and carbamazepine have led to significant differences in the induction of metabolic pathways and the metabolism of the two medications .Molecular Structure Analysis

The molecular formula of Oxcarbazepine-D4 (Major) is C15H12N2O2 . The molecular weight is 256.29 g/mol . The IUPAC name is 1,2,3,4-tetradeuterio-6-oxo-5H-benzobbenzazepine-11-carboxamide .Chemical Reactions Analysis

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its 10-monohydroxy metabolite (MHD), which is responsible for the pharmacological effect of the drug . Carbamazepine, phenobarbital, and phenytoin have been shown to reduce MHD levels by 30–40% when coadministered with oxcarbazepine, with no decrease in efficacy .Physical And Chemical Properties Analysis

Oxcarbazepine-D4 (Major) has a molecular weight of 256.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 256.114984614 g/mol . The topological polar surface area is 63.4 Ų .科学的研究の応用

Neuroprotection in Ischemic Insults

Research using animal models of ischemic insults has shown that oxcarbazepine, a carbamazepine analog and one of the anticonvulsant compounds, extends neuroprotective effects against cerebral or forebrain injury induced by ischemia and reperfusion . This suggests that Oxcarbazepine-D4 (Major) could be used in research related to neuroprotection in ischemic insults.

Protection Against Cerebellar Injury

Oxcarbazepine has been found to save cerebellar Purkinje cells from ischemia and reperfusion injury induced by cardiac arrest through attenuation of oxidative stress . This indicates that Oxcarbazepine-D4 (Major) could be used in research focused on cerebellar injury protection.

Treatment of Epilepsy

Oxcarbazepine is commonly used in the treatment of epilepsy . It has been reported to modulate voltage-dependent sodium channels . Therefore, Oxcarbazepine-D4 (Major) could be used in research related to epilepsy treatment.

Neuroprotection in the Hippocampus

A study investigated the neuroprotective effect of oxcarbazepine in the hippocampus after transient ischemia in gerbils . Pre- and post-treatment with oxcarbazepine protected pyramidal neurons of the cornu ammonis 1 subfield from transient ischemic damage . This suggests that Oxcarbazepine-D4 (Major) could be used in research related to neuroprotection in the hippocampus.

Reaction of Astrocytes and Microglia

Oxcarbazepine has been found to affect the reaction of astrocytes and microglia . This indicates that Oxcarbazepine-D4 (Major) could be used in research focused on the reaction of astrocytes and microglia.

Drug Delivery Systems

Oxcarbazepine has been used in the development of drug delivery systems . The release of Oxcarbazepine was prolonged, reaching 47.1% after 6 hours and 55% after 24 hours . This suggests that Oxcarbazepine-D4 (Major) could be used in research related to drug delivery systems.

作用機序

Target of Action

Oxcarbazepine-D4, like its parent compound Oxcarbazepine, primarily targets voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which is fundamental to the functioning of the nervous system .

Mode of Action

Oxcarbazepine-D4 exerts its action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

It is known that the drug and its active metabolite, mhd, block voltage-sensitive sodium channels, thereby stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Pharmacokinetics

Oxcarbazepine is extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD); MHD undergoes further metabolism via glucuronide conjugation . The drug is excreted in urine (95%, <1% as unchanged oxcarbazepine, 27% as unchanged MHD, 49% as MHD glucuronides, 3% as DHD (inactive), and 13% as conjugate of oxcarbazepine and MHD); feces (<4%) .

Result of Action

The primary result of Oxcarbazepine-D4’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .

Action Environment

The action, efficacy, and stability of Oxcarbazepine-D4 can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, estimated glomerular filtration rate (eGFR), and genotype, can significantly influence the clearance of MHD, the active metabolite of Oxcarbazepine .

Safety and Hazards

Oxcarbazepine-D4 (Major) should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . If eye irritation persists, medical advice or attention should be sought . It should be stored in a well-ventilated place and kept cool .

Relevant Papers The paper “Current role of carbamazepine and oxcarbazepine in the management of epilepsy” provides guidance on the optimal use of these two drugs in clinical practice, including in children, the elderly, and in pregnancy . Another paper “Overview of the Clinical Pharmacokinetics of Oxcarbazepine” provides insights into the pharmacokinetics of Oxcarbazepine .

特性

IUPAC Name |

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649424 | |

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxcarbazepine-D4 (Major) | |

CAS RN |

1020719-71-4 | |

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

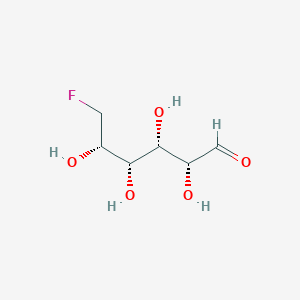

![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)

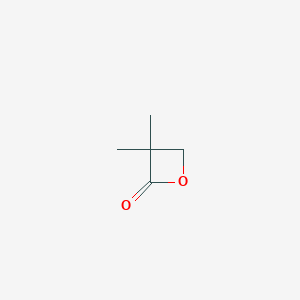

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)